![molecular formula C21H23ClN6O2 B2846758 7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396758-85-2](/img/structure/B2846758.png)
7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that features a piperazine ring substituted with a 3-chlorophenyl group and a pyrimidine ring system
Wirkmechanismus
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it is possible that this compound may interact with a variety of targets depending on its specific structure and functional groups.
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . Therefore, it is likely that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting 1,2-diamines with sulfonium salts under basic conditions.
Substitution with 3-chlorophenyl group: The piperazine ring is then substituted with a 3-chlorophenyl group using appropriate reagents and conditions.
Cyclization to form the pyrimidine ring system: The final step involves cyclization reactions to form the pyrimidine ring system, often using reagents like DMF-DMA (dimethylformamide-dimethyl acetal) and methoxide anion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in an appropriate solvent.
Reduction: LiAlH4 in dry ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield sulfoxides, while reduction with LiAlH4 would yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmacology: It is investigated for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Biological Research: The compound is used in studies involving the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: is unique due to its specific combination of a piperazine ring with a 3-chlorophenyl group and a pyrimidine ring system. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-cyclopentyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c22-14-4-3-7-16(12-14)26-8-10-27(11-9-26)20-23-13-17-18(24-20)25-21(30)28(19(17)29)15-5-1-2-6-15/h3-4,7,12-13,15H,1-2,5-6,8-11H2,(H,23,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKQYGXPJXQFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
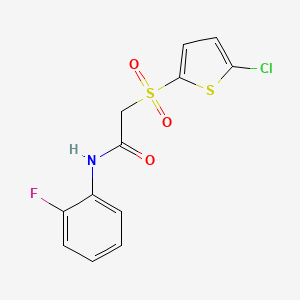
![Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2846677.png)
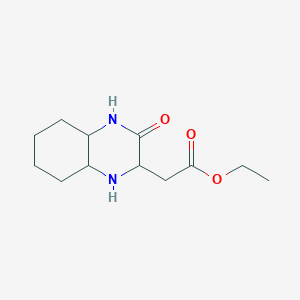
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2846679.png)
![Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-](/img/structure/B2846680.png)
![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)
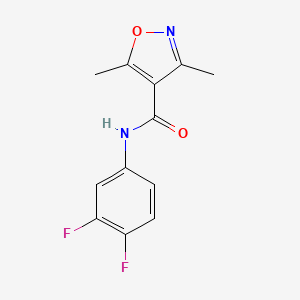
![methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride](/img/structure/B2846685.png)
![4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide](/img/structure/B2846686.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)
![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)
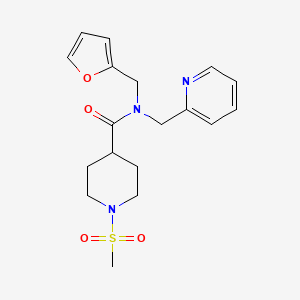
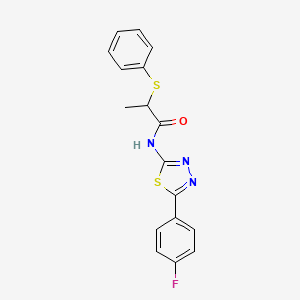
![2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide](/img/structure/B2846697.png)
